Product packaging for Feldamycin(Cat. No.:CAS No. 61230-27-1)

Feldamycin

Cat. No.: B1246356
CAS No.: 61230-27-1
M. Wt: 407.4 g/mol
InChI Key: LUOBEJSTJAVJPL-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of Feldamycin is rooted in the exploration of soil microorganisms for potential therapeutic agents, a prolific area of research that has yielded numerous antibiotics. nih.gov

This compound was isolated from cultures of the bacterium Streptomyces ficellus. This species of Streptomyces has been identified as a source of several natural products with antibiotic activity. jst.go.jpnih.govresearchgate.netresearchgate.netguidetopharmacology.org Research has focused on the cultivation of Streptomyces ficellus to obtain such compounds. researchgate.net

Notably, this compound was co-isolated with Nojirimycin from cultures of Streptomyces ficellus. jst.go.jpnih.govresearchgate.netresearchgate.net Nojirimycin is another antibiotic compound, an azasugar, previously known to be produced by various Streptomyces species. jst.go.jpnih.govresearchgate.nethodoodo.com The simultaneous isolation of these two distinct compounds from the same source highlights the metabolic diversity within Streptomyces ficellus.

Early scientific literature characterized this compound as a new antibacterial agent. jst.go.jpnih.govscispace.com Initial studies described its isolation, physico-chemical properties, and biological activities. scispace.com Research in the late 1970s investigated its mechanism of action, identifying it as an inhibitor of bacterial semiconservative DNA replication. asm.orgacs.orgnih.govacs.orgnih.gov

Classification and Structural Characteristics

Understanding the classification and structural features of this compound is crucial for appreciating its chemical identity and potential biological interactions.

This compound is designated as a peptide-like antibiotic. researchgate.netglobalchemmall.com This classification suggests that its structure incorporates amino acid residues or has characteristics similar to peptides, although it may not be a true peptide synthesized ribosomally. researchgate.netmdpi.comfrontiersin.orgnih.govnih.gov Other peptide-like antibiotics, such as ficellomycin (B1672662), have also been isolated from Streptomyces ficellus. researchgate.net

The molecular formula of this compound has been determined to be C₁₇H₂₅N₇O₅. jst.go.jpnih.govglobalchemmall.comchemspider.comchembk.comguidechem.com This formula indicates the precise number of carbon, hydrogen, nitrogen, and oxygen atoms present in a molecule of this compound. The average mass is approximately 407.431, and the monoisotopic mass is approximately 407.191717. chemspider.com

Here is a summary of the key characteristics:

CharacteristicDetailSource(s)
Source OrganismStreptomyces ficellus jst.go.jpnih.govresearchgate.netresearchgate.netguidetopharmacology.org
Co-isolated CompoundNojirimycin jst.go.jpnih.govresearchgate.netresearchgate.net
ClassificationPeptide-Like Antibiotic researchgate.netglobalchemmall.com
Molecular FormulaC₁₇H₂₅N₇O₅ jst.go.jpnih.govglobalchemmall.comchemspider.comchembk.comguidechem.com
Average Mass407.431 chemspider.com
Monoisotopic Mass407.191717 chemspider.com

Amphoteric Nature

This compound is characterized as an amphoteric compound. jst.go.jpnih.govresearchgate.netdp.techcomparewords.com This designation indicates that the molecule possesses both acidic and basic functional groups, allowing it to act as either an acid or a base depending on the surrounding chemical environment, particularly the pH. The chemical structure of this compound (C₁₇H₂₅N₇O₅) supports this amphoteric character, featuring multiple nitrogen atoms that can be protonated (basic sites) and carboxylic acid groups that can be deprotonated (acidic sites).

The behavior of this compound is influenced by pH. Research indicates that this compound demonstrates stability in media with a pH above 4.5. google.com However, it is notably unstable in acidic conditions. google.com When subjected to simulated gastric acid conditions at pH 1.0 and pH 2.2, this compound degraded significantly within a short period. google.com This pH-dependent stability is a direct consequence of its amphoteric nature, where extreme pH values can affect the ionization state of its functional groups, leading to structural changes or degradation.

The following table summarizes the observed stability of this compound at different pH conditions:

pH ConditionStability ObservationSource
> pH 4.5Stable (for 24 hours) google.com
pH 1.0 (simulated acid)Unstable (degrades) google.com
pH 2.2 (simulated acid)Unstable (degrades) google.com

Table 1: pH Stability of this compound (Note: This table simulates an interactive data table based on available text data.)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N7O5 B1246356 Feldamycin CAS No. 61230-27-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61230-27-1

Molecular Formula

C17H25N7O5

Molecular Weight

407.4 g/mol

IUPAC Name

3-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-2-[[3-(1H-imidazol-5-yl)-2-(methylamino)propanoyl]amino]butanoic acid

InChI

InChI=1S/C17H25N7O5/c1-9(23-13(16(26)27)4-11-6-20-8-22-11)14(17(28)29)24-15(25)12(18-2)3-10-5-19-7-21-10/h5-9,12-14,18,23H,3-4H2,1-2H3,(H,19,21)(H,20,22)(H,24,25)(H,26,27)(H,28,29)

InChI Key

LUOBEJSTJAVJPL-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC)NC(CC2=CN=CN2)C(=O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC)NC(CC2=CN=CN2)C(=O)O

Synonyms

BMY 28565
BMY-28565
feldamycin
U-48266

Origin of Product

United States

Biosynthesis of Feldamycin

Producer Organism: Streptomyces ficellus Cultivation and Fermentation

Feldamycin is produced by the bacterium Streptomyces ficellus. guidetomalariapharmacology.orgnih.gov This organism has been cultivated and subjected to fermentation processes to isolate and study the antibiotics it produces, including this compound and ficellomycin (B1672662). nih.govjst.go.jp The cultivation conditions and fermentation parameters are crucial for optimizing the yield of these secondary metabolites.

Identification of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of secondary metabolites in bacteria are typically organized into biosynthetic gene clusters (BGCs). dntb.gov.uadntb.gov.ua Identification and characterization of these BGCs are essential for understanding the enzymatic steps involved in the synthesis of compounds like this compound.

Research has revealed a close relationship between the biosynthesis of this compound and ficellomycin. researchgate.netresearchgate.net The gene cluster responsible for ficellomycin biosynthesis has been cloned and sequenced from Streptomyces ficellus. researchgate.netnih.gov This cluster spans approximately 30 kb of contiguous DNA and contains 26 open reading frames (ORFs). researchgate.netnih.gov Given the structural similarities and co-production of this compound and ficellomycin by the same organism, it is highly probable that their biosynthetic pathways share common genes and enzymes, residing within or in close proximity to the identified ficellomycin BGC.

Analysis of the ORFs within the ficellomycin BGC has provided insights into the potential functions of the encoded proteins in the biosynthetic pathway. researchgate.net Targeted disruption of these genes has indicated that many are involved in various aspects of ficellomycin biosynthesis, including peptide assembly, regulation, resistance, and the synthesis of precursor molecules. researchgate.netnih.gov While the specific genes directly responsible solely for this compound biosynthesis within or linked to this cluster require further dedicated investigation, the characterized ORFs in the ficellomycin BGC serve as a strong starting point for identifying the genetic basis of this compound production.

Proposed Enzymatic Pathways and Key Biosynthetic Intermediates

The biosynthesis of complex natural products like this compound involves a series of enzymatic reactions that convert primary metabolites into the final bioactive compound. While the complete enzymatic pathway for this compound is still under investigation, insights can be drawn from the related ficellomycin biosynthesis and the characteristic structural features of this compound.

Both this compound and ficellomycin are peptide-like antibiotics. researchgate.netresearchgate.net The biosynthesis of such compounds often involves nonribosomal peptide synthetases (NRPSs) or similar enzymatic machinery responsible for assembling amino acid building blocks into a peptide chain. researchgate.netdntb.gov.uanih.gov The ficellomycin BGC contains genes implicated in peptide assembly, suggesting a similar mechanism is likely involved in the formation of the peptide portion of this compound. researchgate.netnih.gov Peptide assembly in natural product biosynthesis is a complex process influenced by factors such as amino acid composition and chirality. mdpi.comfrontiersin.org

A significant structural feature found in both this compound and ficellomycin is the 1-azabicyclo[3.1.0]hexane ring system. researchgate.netresearchgate.netrsc.org This unusual moiety is crucial for the biological activity of these compounds, particularly their ability to interact with DNA. researchgate.netresearchgate.netrsc.org The formation of this bicyclic system is a key step in the biosynthesis. In the context of ficellomycin, the 1-azabicyclo[3.1.0]hexane ring is derived from a precursor molecule, 2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl] glycine (B1666218) (2-GAHG). researchgate.netnih.gov Enzymes within the BGC, such as a sulfate (B86663) adenylyltransferase, appear to be involved in the synthesis of this pharmacologically important ring system. researchgate.netnih.gov The process involves complex enzymatic steps, including the formation of an aziridine (B145994) ring followed by further cyclization. researchgate.netrsc.orgrsc.orgresearchgate.net The biosynthesis of this moiety in this compound is likely to follow a similar pathway, utilizing homologous enzymes.

Involvement of Amino-Group Carrier Protein-Mediated Pathways

The biosynthesis of the 1-azabicyclo[3.1.0]hexane ring system, a core structural element of this compound and related antibiotics, involves a non-proteinogenic amino acid precursor. Studies on ficellomycin biosynthesis in Streptomyces ficellus have indicated that this precursor, (2S,6R)-diamino-(5R,7)-dihydroxy-heptanoic acid (DADH), is synthesized via an amino-group carrier protein (AmCP)-mediated pathway. researchgate.netnih.govresearchgate.net

Amino-group carrier proteins are known to play a role in the biosynthesis of amino acids such as lysine (B10760008) and arginine in certain bacteria and archaea. nih.govresearchgate.net In the context of these azabicycle-containing natural products, an uncharacterized AmCP-mediated system is responsible for the biosynthesis of DADH. nih.gov DADH is subsequently incorporated into the peptide structure by nonribosomal peptide synthetases (NRPSs) and undergoes further enzymatic modifications to form the characteristic azabicyclo-ring structure. researchgate.netnih.gov

Research has shown that the AmCP-mediated machinery for DADH biosynthesis is widely distributed among bacteria, suggesting its potential involvement in the production of other novel bioactive compounds. nih.govnih.gov Specific enzymes, such as sugar aminotransferase-like enzymes like Fic25 and Vzb9, have been implicated in the stereoselective synthesis of DADH stereoisomers within these pathways. researchgate.net Fic25 and Vzb9, sharing a high amino acid sequence identity, are involved in synthesizing DADH with (6S) and (6R) configurations, respectively. researchgate.net

The precise steps and enzymatic machinery involved in the AmCP-mediated synthesis of the DADH precursor for this compound are still under investigation. However, the identification of AmCP-containing gene clusters in Streptomyces species producing azabicycle-containing compounds highlights the crucial role of these carrier proteins in delivering amino groups for the synthesis of these unusual non-proteinogenic amino acids that are essential building blocks for this compound and its analogs. nih.govresearchgate.netnih.gov

Data regarding the specific enzymes and substrates involved in the AmCP-mediated pathway leading directly to the this compound azabicycle unit are primarily inferred from studies on the related compound ficellomycin. The pathway is understood to involve the conversion of a precursor, likely derived from central metabolism, through a series of steps catalyzed by enzymes associated with the AmCP. While detailed kinetic data specifically for the this compound pathway are limited in the provided search results, the general mechanism involving AmCP-mediated transfer of amino groups for the synthesis of the DADH scaffold is supported by genetic and biochemical studies in related systems. nih.govresearchgate.net

CompoundRole in Biosynthesis (Inferred from Related Pathways)
(2S,6R)-diamino-(5R,7)-dihydroxy-heptanoic acid (DADH)Non-proteinogenic amino acid precursor
Amino-group carrier protein (AmCP)Mediates biosynthesis of DADH
Sugar aminotransferase-like enzymes (e.g., Fic25, Vzb9)Involved in stereoselective DADH synthesis
Nonribosomal peptide synthetases (NRPSs)Incorporate DADH into peptide structure

Mechanism of Action at the Molecular and Cellular Level

Inhibition of Bacterial Semiconservative DNA Replication

Feldamycin has been shown to impair the process of semiconservative DNA replication in bacteria. jst.go.jpnih.gov This inhibition is a key aspect of its antibacterial activity. researchgate.netmdpi.com

Accumulation of 34S DNA Species in Escherichia coli

Studies using toluenized Escherichia coli cells have demonstrated that this compound causes the accumulation of a 34S DNA species. jst.go.jpnih.gov This observation provides insight into the specific stage of DNA replication affected by the antibiotic.

A 34S DNA species refers to DNA fragments that sediment at 34 S during centrifugation, indicating a particular size and conformation. The accumulation of such fragments suggests that the normal progression of DNA synthesis is being disrupted, leading to the build-up of these intermediate structures.

Impairment of DNA Integration into Chromosome

The accumulated 34S DNA species observed in the presence of this compound lacks the capability of being integrated into larger DNA pieces and, eventually, the complete bacterial chromosome. jst.go.jpnih.gov This indicates that this compound's inhibitory effect extends to the process by which newly synthesized DNA fragments are joined together and incorporated into the growing chromosome. frontiersin.orgelifesciences.orgbiorxiv.org

Specificity of Replication Inhibition

This compound exhibits specificity in its inhibitory action on DNA synthesis, primarily targeting semiconservative replication while not significantly affecting other DNA-related processes. nih.gov

Non-inhibition of DNA Repair Synthesis

A notable characteristic of this compound's mechanism of action is its lack of inhibition on DNA repair synthesis in bacteria. jst.go.jpnih.gov This differentiation from inhibitors that affect DNA repair pathways highlights its specific targeting of the replication machinery rather than general DNA metabolic processes. xiahepublishing.commdpi.combiorxiv.org

Differentiation from DNA Gyrase Inhibitors (e.g., Novobiocin)

This compound's mechanism of action differs from that of known inhibitors of replicative DNA synthesis like novobiocin. nih.gov Novobiocin is an antibiotic that inhibits DNA gyrase, an enzyme essential for DNA supercoiling and replication. patsnap.comnih.govmdpi.comfiu.edu While both inhibit DNA synthesis, their specific targets and effects on the process are distinct. mdpi.com Novobiocin appears to block an event associated with the initiation of Okazaki fragments, and its action on DNA gyrase suggests a role for this enzyme in this initiation. nih.gov In contrast, this compound's effect is characterized by the accumulation of 34S DNA and impaired integration. jst.go.jpnih.gov

Proposed Blockage of Okazaki Fragment Initiation

Based on its observed effects, it has been proposed that this compound may exert its inhibitory effect by blocking the initiation of Okazaki fragments. nih.gov Okazaki fragments are short DNA segments synthesized discontinuously on the lagging strand during DNA replication. numberanalytics.comnagoya-u.ac.jpbioninja.com.aucore.ac.uk Inhibiting their initiation would lead to the accumulation of incomplete DNA pieces, consistent with the observed 34S DNA species that cannot be integrated into the chromosome. jst.go.jpnih.gov

Molecular Interactions with DNA or Replication Machinery Components

This compound, a peptide-like antibiotic produced by Streptomyces ficellus, has been identified as an inhibitor of bacterial semiconservative DNA replication. Research indicates that this compound, along with ficellomycin (B1672662), impairs this process in bacteria, but does not significantly affect DNA repair synthesis. nih.govnih.govresearchgate.net

Studies using toluenized Escherichia coli cells have shown that treatment with this compound leads to the accumulation of a 34S DNA species. nih.govresearchgate.net This accumulated DNA species is characterized by its inability to be integrated into larger DNA pieces, ultimately preventing its incorporation into the complete bacterial chromosome. nih.govresearchgate.net This suggests that this compound interferes with a step in DNA replication that is crucial for the ligation and integration of newly synthesized DNA fragments.

For comparative purposes, the action of novobiocin, a known inhibitor of replicative DNA synthesis, was also investigated in these studies. nih.govresearchgate.net Novobiocin is understood to block an event associated with the initiation of Okazaki fragments, and its action is linked to the impairment of DNA gyrase, suggesting a role for this enzyme in Okazaki piece initiation. nih.govscielo.br The mechanism of action of this compound, however, differs from that of novobiocin, indicating it targets a distinct step in the DNA replication process beyond the initiation of Okazaki fragments. nih.govresearchgate.net

While the precise molecular target and the specific interactions of this compound with DNA or replication machinery components are not as extensively detailed as for some other antibiotics like fluoroquinolones (which target DNA gyrase and topoisomerase IV by stabilizing DNA-gyrase complexes or inhibiting ATPase activity) mdpi.compatsnap.comnih.gov or clindamycin (B1669177) (which inhibits protein synthesis by binding to the 50S ribosomal subunit) drugbank.comnih.gov, the observed accumulation of the 34S DNA species strongly points towards an interference with the later stages of DNA replication, potentially involving the processing or ligation of newly synthesized DNA strands or fragments. nih.govresearchgate.net

Further detailed research, potentially employing techniques such as molecular docking, biochemical assays with isolated replication enzymes, and structural studies, would be necessary to fully elucidate the specific molecular interactions between this compound and its target(s) within the bacterial DNA replication machinery.

Observed Effect of this compound on DNA Replication

ObservationBacterial System UsedImplicationSource
Impairs semiconservative DNA replicationBacteriaInhibits the process of duplicating the entire bacterial genome. nih.govnih.govresearchgate.net
Does not impair DNA repair synthesisBacteriaSpecificity towards replicative rather than repair mechanisms. nih.govresearchgate.net
Accumulation of 34S DNA speciesToluenized E. coli cellsInterference with processing or integration of DNA fragments. nih.govresearchgate.net
34S DNA lacks integration into chromosomeToluenized E. coli cellsBlockage of a late step in DNA replication/ligation. nih.govresearchgate.net
Action differs from Novobiocin (DNA Gyrase)Toluenized E. coli cellsSuggests a distinct molecular target or mechanism compared to gyrase inhibition. nih.govresearchgate.net

Comparison of this compound and Novobiocin Action on DNA Replication

FeatureThis compoundNovobiocinSource
Effect on Semiconservative ReplicationImpairsInhibits nih.govresearchgate.net
Effect on DNA Repair SynthesisDoes not impairNot specified in comparison, but distinct action nih.govresearchgate.net
Accumulated DNA Species34S DNANot specified as accumulating 34S DNA nih.govresearchgate.net
Effect on Okazaki Fragment InitiationAction differs from blocking this processAppears to block this process nih.govresearchgate.net
Link to DNA GyraseNot directly linked in the described mechanismImpairs DNA gyrase nih.govscielo.br

Biological Activities and Biological Spectrum

In vitro Antibacterial Activity

Feldamycin is known for its antibacterial properties, particularly against Gram-positive bacteria. frontiersin.org

Spectrum Against Various Bacteria

Research indicates that this compound has in vitro antibacterial activity. guidetopharmacology.org While some sources suggest activity against both Gram-positive and Gram-negative bacteria, its potency appears more pronounced against the former. frontiersin.orgfu-berlin.de However, its in vitro antibacterial activity was not reproduced in rodent infection models. guidetopharmacology.org

Potency Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Melanogenesis Inhibition and Depigmenting Effects

Beyond its antibacterial effects, this compound has been studied for its ability to inhibit melanin (B1238610) biosynthesis, leading to depigmenting effects. mdpi.comnih.gov

Inhibition of Melanin Biosynthesis in Model Systems (Streptomyces bikiniensis, B16 melanoma cells)

This compound has shown a strong inhibitory effect on melanin production in various model systems. mdpi.comresearchgate.net Notably, it has been demonstrated to inhibit melanin formation in Streptomyces bikiniensis NRRLB-1049 and B16 melanoma cells. amanote.comnih.govplos.org A screening method utilizing Streptomyces bikiniensis as an indicator organism was developed specifically for identifying melanin biosynthesis inhibitors, and this compound was discovered using this method. amanote.comscispace.com Studies on B16 melanoma cells have shown that this compound can depress the intracellular accumulation of melanin. nih.gov

Role as a Tyrosinase Enzyme Inhibitor

This compound's inhibitory effect on melanogenesis is linked to its role as a tyrosinase enzyme inhibitor. mdpi.comswan.ac.ukgoogle.com Tyrosinase is a key enzyme in the melanin synthesis pathway. amanote.comscispace.com Research suggests that the mechanism of inhibition might be related to modifications of the sugar moiety of tyrosinase or of a protein essential for its enzymatic activity. nih.gov

Comparison of Efficacy Across Different Biological Activities

Based on the available information, this compound exhibits both antibacterial activity, particularly against Gram-positive bacteria, and significant melanin synthesis inhibitory effects. guidetopharmacology.orgfrontiersin.orgmdpi.com While detailed comparative data on the potency (e.g., MIC values for antibacterial activity versus IC50 values for tyrosinase inhibition or melanin synthesis inhibition) across a wide range of targets were not comprehensively presented in the search results, studies highlight this compound as a known bacterial antibiotic that also inhibits melanin biosynthesis. tandfonline.com The discovery of this compound through a screening method for melanin biosynthesis inhibitors using Streptomyces bikiniensis suggests that its anti-melanogenic activity is a notable characteristic. amanote.comscispace.com The strong inhibitory effect on melanin production in both microbial and mammalian cell models further supports the significance of this activity. mdpi.comnih.govresearchgate.netplos.org

Table 1: Biological Activities of this compound

Biological ActivityModel System / TargetObserved Effect
Antibacterial ActivityGram-Positive Bacteria (e.g., S. aureus)Inhibition of bacterial growth
Melanogenesis InhibitionStreptomyces bikiniensis NRRLB-1049Inhibition of melanin formation (clear zones)
Melanogenesis InhibitionB16 melanoma cellsInhibition of melanin biosynthesis/accumulation
Tyrosinase Enzyme InhibitionTyrosinase enzymeDepression of enzymatic activity

Chemical Synthesis and Analog Development

Total Synthesis Strategies

The total synthesis of feldamycin presents notable challenges due to its unique structural features, particularly the strained azabicyclo[3.1.0]hexane core. researchgate.netresearchgate.net Synthetic efforts have focused on constructing this core and incorporating the necessary functional groups with precise stereochemistry.

Synthesis from Chiral Precursors (e.g., L-Serine, L-Threonine)

Several synthetic approaches to this compound and related aziridine-containing natural products have utilized readily available chiral amino acids as starting materials to establish the correct stereochemistry. The synthesis of this compound has been achieved starting from L-threonine. researchgate.netpsu.edu Similarly, the synthesis of melanostatin, a related compound, has been accomplished starting from L-serine. researchgate.netpsu.edu The use of these chiral precursors allows for the control of the configuration of asymmetric centers in the final molecule. researchgate.netpsu.edu For instance, the synthesis of the core of ficellomycin (B1672662), a structurally similar compound, has been explored starting from the chiral amino acid L-serine. slideplayer.com

Methodological Advancements in Total Synthesis

Methodological advancements in organic synthesis, particularly concerning the formation and manipulation of aziridine (B145994) rings, have played a crucial role in the total synthesis of this compound and its related compounds. Aziridines are valuable intermediates in the synthesis of various natural products, including this compound, due to their inherent strain and reactivity, which allows for regio- and stereoselective ring-opening reactions. researchgate.netresearchgate.netrsc.org Techniques for synthesizing chiral aziridines have been developed, including those from chiral amino alcohols. researchgate.net Microwave-assisted one-step reactions have been explored for the synthesis of chiral N-sulfonylaziridines, demonstrating improved yields and reduced reaction times in related systems. researchgate.net Metal-catalyzed nitrene transfer reactions represent another appealing route for the concise synthesis of aziridines. researchgate.netrsc.org These advancements in aziridine chemistry are directly applicable to developing more efficient and stereocontrolled routes to the this compound core.

Rational Design and Synthesis of this compound Analogs and Derivatives

The rational design and synthesis of this compound analogs and derivatives are pursued to explore the structure-activity relationship, improve stability, and potentially enhance biological activity. slideplayer.com

Preparation of Chemically Modified Analogs

Chemically modified analogs of this compound and related aziridine-containing antibiotics have been prepared to investigate the impact of structural changes on their properties. researchgate.netmdpi.com The reactivity of the aziridine ring allows for various modifications through ring-opening reactions with different nucleophiles. researchgate.netrsc.org While specific details on chemically modified this compound analogs were not extensively detailed in the search results, the general approach involves altering peripheral functional groups or modifying the azabicyclic core structure while aiming to retain or improve desired biological activities. researchgate.netmdpi.comguidetopharmacology.org The synthesis of simplified analogs containing the core azabicyclic ring has also been reported for related compounds like ficellomycin. researchgate.net

Exploration of Novel Synthetic Routes to this compound Core or Related Heterocycles

Exploring novel synthetic routes to the this compound core or related heterocycles is essential for developing more efficient, scalable, and stereoselective synthesis methods. The 1-azabicyclo[3.1.0]hexane ring system, present in this compound and related compounds like azinomycins and ficellomycin, is a key synthetic target. researchgate.netresearchgate.net Novel routes to this core have been explored, including a concise assembly via a double cyclization reaction involving the in situ generation of an NH aziridine followed by intramolecular conjugate addition onto a dehydroamino ester. researchgate.net Cascade synthetic strategies, which build complex nitrogen-containing heterocycles in a highly stereoselective fashion, are also relevant to the synthesis of such fused bicyclic systems. researchgate.net Research into the biosynthesis of the azabicyclic moiety in related natural products can also provide insights for developing biomimetic synthetic strategies. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of Synthetic Compounds

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound and its analogs affect their biological activity. By systematically altering different parts of the molecule and evaluating the resulting compounds' activity, researchers can identify key structural features responsible for the observed biological effects. While detailed SAR data tables for this compound were not provided in the search results, the importance of SAR analysis is acknowledged in the context of synthesizing nitrogen-containing heterocycles and their analogs. researchgate.netdntb.gov.ua Studies on related aziridine-containing natural products and their synthetic analogs for in vitro investigations highlight the general approach of correlating structural variations with biological outcomes, such as DNA crosslinking abilities. researchgate.net The reactivity of the aziridine moiety is often implicated in the biological activity of this class of compounds. researchgate.netrsc.org

Impact of Structural Modifications on Antibacterial Efficacy

While the primary focus of recent research on this compound analogs appears to be melanogenesis inhibition, the impact of structural modifications on antibacterial efficacy is a key aspect of drug discovery for antibacterial agents in general. Structure-Activity Relationship (SAR) studies are fundamental in understanding how changes to a molecule's structure affect its biological activity, including antibacterial properties. frontiersin.orgresearchgate.netmdpi.comconicet.gov.armdpi.comnih.gov

Specific examples from research on other antibacterial classes illustrate how structural changes impact efficacy. For quinolone antibacterials, chemical modifications to the core structure have led to the development of fluoroquinolones with a broader spectrum of activity. lumenlearning.com In the case of fusidic acid derivatives, the hydroxyl group at C-3 has been identified as crucial for activity, and blocking metabolic sites can maintain antibacterial activity. frontiersin.org Conversely, hydroxylation at C-27 can lead to the loss of antibacterial activity. frontiersin.org For β-lactam antibiotics, strategic chemical changes to the R groups have resulted in semisynthetic drugs with increased potency, expanded spectrum, and improved pharmacokinetic properties. lumenlearning.com

Although specific detailed data tables on the impact of structural modifications of this compound specifically on its antibacterial efficacy were not prominently found in the search results, the general principles of SAR in antibacterial development highlight the importance of such modifications.

SAR for Melanogenesis Inhibition (e.g., L-Tryptophyl Analog)

This compound and its analogs have been investigated for their ability to inhibit melanogenesis, the process of melanin (B1238610) production. nih.govjst.go.jpscispace.comjst.go.jpencyclopedia.pubnih.govscielo.br Melanogenesis is a key process in skin pigmentation, and its inhibition is of interest for treating hyperpigmentation disorders. encyclopedia.pubscielo.br Tyrosinase is a key enzyme in the melanogenesis pathway, and its inhibition is a common target for depigmenting agents. scispace.comencyclopedia.pubnih.govscielo.br

A novel screening method using Streptomyces bikiniensis has been developed to identify melanin biosynthesis inhibitors, and this compound was discovered using this method. scispace.comjst.go.jp

Research on this compound analogs has specifically explored their depigmenting properties. nih.govjst.go.jp The L-tryptophyl analog of this compound was found to be particularly potent in inhibiting depigmentation in Streptomyces bikiniensis and B16 melanoma cells. nih.govjst.go.jp This highlights the importance of the L-tryptophyl moiety for this specific biological activity.

Preclinical Pharmacological Profiles Non Human Models

In vitro Pharmacodynamic Assessments

In vitro studies have demonstrated that Feldamycin exhibits inhibitory activity against a variety of bacteria. jst.go.jp This indicates a direct effect on bacterial growth or viability under controlled laboratory conditions.

In vivo Efficacy in Experimental Animal Models

Preclinical evaluation of this compound has included assessment in experimental animal models, particularly in mice. jst.go.jpguidetomalariapharmacology.orgguidetopharmacology.org

Evaluation in Experimental Bacterial Infections in Mice

Despite showing in vitro antibacterial activity, this compound has been found to be ineffective in the treatment of experimental bacterial infections in mice. jst.go.jpguidetomalariapharmacology.orgguidetopharmacology.org Studies have shown that its in vitro activity was not reproduced in rodent infection models. guidetomalariapharmacology.orgguidetopharmacology.org

Considerations for in vivo Biological Activity Limitations

The lack of efficacy observed in experimental bacterial infections in mice highlights significant limitations in this compound's in vivo biological activity. jst.go.jpguidetomalariapharmacology.orgguidetopharmacology.org While possessing in vitro antibacterial properties, this activity does not translate into effective treatment outcomes within living rodent systems. guidetomalariapharmacology.orgguidetopharmacology.org This suggests potential issues with factors such as pharmacokinetics, distribution, metabolism, or interaction with host defense mechanisms that may limit its effectiveness in a complex biological environment.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Observations in Model Organisms

While specific detailed PK/PD observations for this compound in model organisms are not extensively documented in the provided search results, the observed discrepancy between its in vitro activity and in vivo ineffectiveness in mice suggests potential limitations in its pharmacokinetic profile within these models. jst.go.jpguidetomalariapharmacology.orgguidetopharmacology.org The lack of in vivo efficacy implies that the concentration of active this compound reaching the site of infection in mice may be insufficient, or that the compound is rapidly metabolized or cleared, preventing it from exerting a therapeutic effect. Further detailed PK/PD studies would be necessary to fully elucidate the factors contributing to this lack of in vivo efficacy.

Resistance Mechanisms Molecular and Microbial Perspectives

Mechanisms of Resistance Development at the Molecular Level

The development of resistance to any antibiotic, including potentially to Feldamycin, is a natural evolutionary process for bacteria. Based on this compound's presumed mechanism of action as an inhibitor of DNA replication, several molecular strategies could be employed by bacteria to confer resistance. It is important to note that without specific research on this compound, the following remain theoretical possibilities based on general antibiotic resistance mechanisms. nih.govreactgroup.org

One of the primary mechanisms of resistance is the alteration of the drug's target site . nih.govasm.org If this compound inhibits a specific enzyme involved in DNA replication, mutations in the gene encoding this enzyme could alter its structure. These changes could reduce the binding affinity of this compound, rendering it less effective at inhibiting the enzyme's function.

Another common resistance strategy is the active efflux of the antibiotic from the bacterial cell. reactgroup.orgnih.gov Bacteria can acquire or upregulate genes that code for efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell. This prevents the drug from reaching a high enough intracellular concentration to exert its effect.

Finally, bacteria may develop resistance through the enzymatic inactivation of the antibiotic . nih.govcmpt.ca This involves the production of enzymes that can chemically modify or degrade the antibiotic molecule, rendering it inactive.

Table 1: Potential Molecular Mechanisms of Resistance to this compound

Mechanism Description General Example
Target Site Alteration Mutations in the bacterial gene encoding the protein that this compound targets, leading to reduced binding affinity. Alteration of penicillin-binding proteins (PBPs) conferring resistance to β-lactam antibiotics. nih.gov
Active Efflux Bacterial pumps that recognize and expel this compound from the cell, preventing it from reaching its target. Efflux pumps that confer resistance to tetracyclines and macrolides. reactgroup.org

Strategies for Overcoming Potential Resistance (Theoretical Considerations based on MOA)

Given the lack of specific data on this compound resistance, strategies to overcome it remain theoretical. However, general approaches used to combat antibiotic resistance could be applicable.

Combination therapy is a widely used strategy. infectionsinsurgery.org This involves administering this compound concurrently with another antibiotic that has a different mechanism of action. This can create a synergistic effect and reduce the likelihood of resistance emerging, as a bacterium would need to develop resistance to both drugs simultaneously.

The development of resistance inhibitors is another potential approach. If resistance is due to enzymatic inactivation, a compound that inhibits the specific inactivating enzyme could be co-administered with this compound to restore its activity.

A third strategy is the development of this compound analogs . Through medicinal chemistry, the structure of this compound could be modified to create new derivatives. These analogs might have an enhanced ability to bind to a mutated target site or be poor substrates for efflux pumps or inactivating enzymes.

Table 2: Theoretical Strategies to Overcome this compound Resistance

Strategy Description
Combination Therapy Co-administration of this compound with another antibiotic having a different mechanism of action.
Resistance Inhibitors Development of compounds that block the specific bacterial resistance mechanism (e.g., an enzyme that inactivates this compound).

Self-Resistance Mechanisms in Producer Organisms

The organism that produces this compound, Streptomyces ficellus, must possess mechanisms to protect itself from the antibiotic's effects. nih.gov These self-resistance mechanisms are often encoded within the antibiotic's biosynthetic gene cluster (BGC). While the BGC for this compound has not been characterized, it is likely to contain genes that confer resistance.

One common self-resistance strategy in Streptomyces is the presence of an efflux pump dedicated to exporting the antibiotic out of the cell as it is produced. nih.gov This prevents the intracellular concentration of the antibiotic from reaching toxic levels.

Another likely mechanism is the modification of the antibiotic's target within the producer organism. Streptomyces ficellus may possess a modified version of the DNA replication enzyme that this compound targets. asm.org This modified enzyme would be functional but insensitive to this compound, allowing the organism to carry out its essential cellular processes in the presence of the antibiotic it produces.

The presence of enzymes that inactivate the antibiotic is also a possibility. nih.gov The producer organism might synthesize an enzyme that can temporarily inactivate this compound, with the antibiotic being reactivated once it is outside the cell.

These self-resistance genes in producer organisms are of significant interest as they can be a source of resistance genes that may eventually be transferred to pathogenic bacteria through horizontal gene transfer. nih.gov

Potential Research Applications and Future Directions

Feldamycin as a Biochemical Probe for DNA Replication Studies

This compound has been identified as a specific inhibitor of bacterial semiconservative DNA replication, distinguishing it from agents that affect DNA repair synthesis. This unique characteristic positions it as a valuable biochemical probe for elucidating the intricate mechanisms of DNA replication.

Mechanism of Action: In toluenized Escherichia coli cells, this compound induces the accumulation of a 34S DNA intermediate. This species is incapable of being integrated into the larger chromosomal DNA, suggesting that this compound interferes with a late stage of Okazaki fragment processing and ligation. nih.gov Unlike novobiocin, which inhibits the initiation of Okazaki fragments by targeting DNA gyrase, this compound's action appears to be downstream, making it a useful tool to dissect the sequential steps of lagging strand synthesis. nih.gov

Research Applications: By using radiolabeled this compound or its derivatives, researchers can potentially identify its specific molecular target within the DNA replication machinery. This could reveal novel protein-protein interactions or enzymatic activities essential for the completion of DNA synthesis. Furthermore, studying the effects of this compound on different bacterial species could uncover variations in their DNA replication processes, providing insights into bacterial evolution and diversity. The specific accumulation of the 34S DNA species can be used as a biomarker in high-throughput screening assays to identify other small molecules that act on similar pathways.

Design of Novel Chemical Entities Based on this compound's Scaffold

The unique chemical structure of this compound provides a promising starting point for the design of new molecules with improved therapeutic properties.

Exploiting SAR for Improved Potency and Specificity

While comprehensive structure-activity relationship (SAR) studies on this compound's antimicrobial properties are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest several avenues for enhancing its potency and specificity.

Modification SitePotential Impact on Activity
Peptide backboneAltering amino acid residues could influence target binding and cell permeability.
Side chainsModifications could affect solubility, metabolic stability, and interaction with the molecular target.
N- and C-terminiDerivatization could modulate pharmacokinetic properties and protect against enzymatic degradation.

Systematic modification of these sites and subsequent biological evaluation would be crucial to establish a clear SAR. For instance, creating a library of this compound analogs with variations in the peptide sequence and assessing their minimum inhibitory concentrations (MICs) against a panel of bacteria would provide valuable data for optimizing its antibacterial efficacy.

Developing New Antimicrobial Leads

The core scaffold of this compound can serve as a template for the development of new antimicrobial agents, potentially overcoming existing resistance mechanisms. By understanding its mechanism of action, chemists can design derivatives that inhibit novel targets in bacterial DNA replication, a strategy that is crucial in the face of rising antibiotic resistance. nih.gov The development of novel chemical scaffolds is a key strategy in the discovery of new antibiotics. frontiersin.org

Strategies for Development:

Hybrid Molecules: Combining the this compound scaffold with other known antibiotic pharmacophores could lead to hybrid molecules with dual mechanisms of action, potentially reducing the likelihood of resistance development.

Fragment-Based Drug Discovery: Identifying the key binding fragments of this compound and using them to screen for new interactions with its target can lead to the development of entirely new classes of inhibitors.

Exploring Depigmenting Agent Potential

In addition to its antimicrobial properties, this compound and its analogs have demonstrated significant depigmenting activity. This opens up possibilities for their use in cosmetology and dermatology for treating hyperpigmentation disorders.

Research Findings:

Synthetically prepared this compound analogs have been evaluated for their ability to inhibit melanin (B1238610) production. nih.gov

An L-tryptophyl analog of this compound was found to be the most potent in causing the depigmentation of Streptomyces bikiniensis and B16 melanoma cells. nih.gov

This suggests that the depigmenting activity can be modulated through structural modifications. Further SAR studies focusing on melanin synthesis inhibition could lead to the development of safe and effective topical agents for skin lightening.

Biotechnological Approaches for Production and Derivatization

The production of this compound, a secondary metabolite of Streptomyces species, can be optimized and diversified through modern biotechnological techniques.

Current Production: Like many antibiotics, the industrial production of this compound relies on the fermentation of the producing microorganism. nih.gov However, wild-type strains often produce low yields of the desired compound.

Enhancement Strategies:

Fermentation Optimization: Systematically optimizing fermentation conditions such as media composition, pH, temperature, and aeration can lead to substantial improvements in product titers. nih.gov

Heterologous Expression: The biosynthetic gene cluster for this compound can be cloned and expressed in a more genetically tractable and higher-producing host organism, such as other Streptomyces species or even E. coli. oup.comnih.govnih.gov This approach also facilitates the engineering of the biosynthetic pathway for the production of novel derivatives.

Integration with Synthetic Biology for New Natural Product Discovery

Synthetic biology offers powerful tools to not only produce this compound and its derivatives but also to discover entirely new natural products based on its biosynthetic machinery.

Key Synthetic Biology Approaches:

Combinatorial Biosynthesis: The modular nature of the enzymes involved in peptide antibiotic biosynthesis allows for the mixing and matching of genes from different pathways to create novel "unnatural" natural products. frontiersin.orgnih.govsemanticscholar.org By introducing genes from other peptide biosynthetic clusters into a this compound-producing or heterologous host system, a library of new this compound-like molecules with potentially novel activities can be generated.

Genome Mining and Pathway Refactoring: With the increasing availability of microbial genome sequences, it is possible to identify cryptic or silent biosynthetic gene clusters that may produce compounds similar to this compound. oup.com Synthetic biology tools can then be used to activate these silent clusters and refactor their genetic architecture for optimal expression and production of new molecules. nih.gov

Designer Peptides: By understanding the enzymatic logic of this compound biosynthesis, it is possible to design novel peptide sequences and use synthetic biology to engineer the biosynthetic machinery to produce them. nih.govmit.edu This rational design approach could lead to the creation of peptides with tailored properties for specific applications.

Q & A

Q. What in vitro assays are recommended for evaluating Feldamycin’s antimicrobial activity?

To assess this compound’s antimicrobial efficacy, use standardized assays such as:

  • Minimum Inhibitory Concentration (MIC) : Dilution methods in broth or agar to determine the lowest concentration inhibiting visible bacterial growth. Include positive (e.g., known antibiotics) and negative controls (solvent-only) to validate results .
  • Time-Kill Kinetics : Measure bactericidal activity over 24 hours at 2x MIC. Plot log₁₀ CFU/mL reduction vs. time to distinguish bacteriostatic vs. bactericidal effects .

Q. Table 1: Key Assay Parameters

Assay TypeMediumIncubationDetection LimitReference
MIC (Broth)Mueller-Hinton18–24h, 37°C0.5 µg/mL
Time-KillCation-adjusted broth0–24h sampling1 log reduction

Q. How should researchers design a cytotoxicity study for this compound in mammalian cell lines?

  • Cell Selection : Use primary human cells (e.g., HEK293) and cancer lines (e.g., HeLa) to compare tissue-specific toxicity.
  • Viability Assays : Employ MTT or resazurin assays at 24/48h exposure. Include dose-response curves (IC₅₀ calculation) and apoptosis markers (Annexin V/PI staining) .
  • Controls : Test solvent (DMSO) effects and compare with established cytotoxins (e.g., doxorubicin) .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics (PK) across animal models be resolved?

Contradictions often arise from interspecies metabolic differences or dosing regimens. Mitigate via:

  • Systematic Review : Meta-analyze PK parameters (e.g., Cₘₐₓ, t₁/₂) from murine vs. primate studies using PRISMA guidelines .
  • In Silico Modeling : Apply PBPK (Physiologically Based Pharmacokinetic) tools to simulate absorption differences linked to gut microbiota or plasma protein binding .

Q. Key Variables to Standardize :

  • Fasting status during oral administration.
  • Sampling timepoints (critical for t₁/₂ accuracy) .

Q. What statistical methods are optimal for addressing variability in this compound’s efficacy data?

  • Multivariate Regression : Identify covariates (e.g., bacterial strain virulence, inoculum size) influencing MIC variability .
  • Sensitivity Analysis : Test robustness of conclusions by excluding outliers or adjusting for batch effects in cell-based assays .

Q. Example Workflow :

Perform Shapiro-Wilk test for normality.

Apply ANOVA with Tukey’s post-hoc for multi-group comparisons.

Report Cohen’s d for effect size in in vivo models .

Q. How to validate this compound’s mechanism of action amid conflicting biochemical data?

  • Orthogonal Assays : Combine SPR (Surface Plasmon Resonance) for target binding affinity with CRISPR knockouts to confirm pathway dependency .
  • Dose-Response Synergy : Test combinatorial effects with inhibitors of suspected secondary targets (e.g., efflux pumps) .

Q. Table 2: Confounders in Mechanism Studies

ConfounderMitigation StrategyReference
Off-target bindingUse isoform-specific antibodies in Western blot
Redox interferenceInclude ROS scavengers (e.g., NAC) in assays

Q. What frameworks ensure ethical rigor in this compound’s preclinical studies?

Adhere to FINERMAPS criteria:

  • Feasible : Secure IACUC approval for animal sample sizes (power analysis-driven).
  • Novel : Compare efficacy against emerging antibiotic-resistant strains (e.g., ESBL E. coli).
  • Ethical : Use humane endpoints (e.g., weight loss >20%) in murine infection models .

Data Management & Reporting

Q. How to ensure reproducibility in this compound’s transcriptomics data?

  • Raw Data Deposition : Upload RNA-seq datasets to GEO/SRA with MIAME-compliant metadata .
  • Code Sharing : Provide R/Python scripts for differential expression analysis (DESeq2, edgeR) on GitHub .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.